molecular formula 392.3738 B605390 (S)-4-Amino-6-((1-(6-fluoro-1-(5-fluoropyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethyl)amino)pyrimidine-5-carbonitrile CAS No. 1338483-10-5

(S)-4-Amino-6-((1-(6-fluoro-1-(5-fluoropyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethyl)amino)pyrimidine-5-carbonitrile

Katalognummer: B605390
CAS-Nummer: 1338483-10-5
Molekulargewicht: 0.0
InChI-Schlüssel: QLWGSXWLXIBFPF-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

AM-9635 is a potent and selective PI3Kδ inhibitor. AM-9635 showes good cellular potency (in vitro pAKT IC50 = 4.2 nM ). AM-96352 inhibits KLH-specific IgG and IgM in a dosedependent manner AM-9635 is well tolerated at all doses and exhibits significantly reduced IgG and IgM specific antibodies . PI3Kα and PI3Kβ are ubiquitously expressed and play a role in cell growth, division, and survival.

Biologische Aktivität

(S)-4-Amino-6-((1-(6-fluoro-1-(5-fluoropyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethyl)amino)pyrimidine-5-carbonitrile is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound's structure is characterized by a pyrimidine core substituted with various functional groups, which contribute to its biological activity. The presence of fluorine atoms and a benzimidazole moiety enhances its pharmacological profile.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the pyrimidine ring and subsequent substitutions. For instance, the synthesis may begin with the reaction of 5-fluoropyridine derivatives with benzimidazole precursors under specific conditions to yield the target compound .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that pyrimidine derivatives can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
(S)-4-Amino...E. coli32 µg/mL
(S)-4-Amino...S. aureus16 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves the activation of caspases and modulation of apoptotic pathways, suggesting its potential as an anticancer agent .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • DNA Interaction : It may bind to DNA or interfere with DNA replication processes, contributing to its antimicrobial and anticancer effects .

Study 1: Antimicrobial Evaluation

A recent study evaluated a series of pyrimidine derivatives, including (S)-4-Amino... against several pathogens. Results indicated that modifications in the structure significantly influenced antimicrobial potency, with certain derivatives showing enhanced activity against multidrug-resistant strains .

Study 2: Anticancer Efficacy

In another study focusing on cancer treatment, (S)-4-Amino... was tested on various cancer cell lines. The results showed a dose-dependent response in cell viability assays, highlighting its potential as a chemotherapeutic agent .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have demonstrated that pyrimidine-5-carbonitrile derivatives, including (S)-4-Amino-6-((1-(6-fluoro-1-(5-fluoropyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethyl)amino)pyrimidine-5-carbonitrile, exhibit significant cytotoxic effects against various cancer cell lines.

1.1. Mechanism of Action

These compounds act primarily as ATP-mimicking tyrosine kinase inhibitors , specifically targeting the epidermal growth factor receptor (EGFR). For instance, a series of synthesized pyrimidine derivatives were evaluated for their in vitro cytotoxic activities against colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer (A549) cells. Notably, some derivatives showed enhanced potency compared to erlotinib, a well-known EGFR inhibitor, with IC50_{50} values in the low micromolar range .

1.2. Case Studies

In a detailed study, one specific compound demonstrated IC50_{50} values of 3.37 μM against HCT-116 and 2.40 μM against A549 cells, indicating promising therapeutic potential . Furthermore, the compound induced significant apoptosis in cancer cells by upregulating caspase activity, suggesting that these pyrimidine derivatives may effectively trigger programmed cell death in malignant cells .

COX-2 Inhibition

Apart from their anticancer properties, pyrimidine derivatives have also been investigated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and cancer progression.

2.1. Inhibition Studies

Recent findings indicate that certain pyrimidine derivatives exhibit potent COX-2 inhibition with IC50_{50} values comparable to celecoxib, a selective COX-2 inhibitor. For example, specific compounds showed over 50% inhibition at concentrations as low as 10810^{-8} M to 10910^{-9} M . This suggests that these compounds could serve dual roles in both anti-inflammatory and anticancer therapies.

2.2. Efficacy Comparison

The efficacy of these compounds was evaluated against standard treatments like doxorubicin and nimesulide, revealing that some pyrimidine derivatives not only matched but exceeded the performance of these established drugs in terms of anticancer activity while maintaining lower toxicity profiles on normal cells .

Structure Activity Relationship (SAR)

Understanding the structure activity relationship is crucial for optimizing the efficacy of these compounds. The presence of electron-withdrawing groups significantly enhances COX-2 inhibitory activity, while modifications at specific positions on the pyrimidine ring can influence both anticancer and anti-inflammatory properties .

Summary Table: Efficacy of Pyrimidine Derivatives

CompoundTargetIC50_{50} (μM)Activity Type
Compound AHCT1163.37Anticancer
Compound BA5492.40Anticancer
Compound CCOX-2<108<10^{-8}Inhibitor

Analyse Chemischer Reaktionen

Coupling with Pyrimidine-5-carbonitrile

The final step involves coupling the chiral ethylamine with 4-amino-6-chloropyrimidine-5-carbonitrile:

  • Buchwald–Hartwig Amination : Pd(OAc)₂/Xantphos catalytic system in toluene at 110°C for 24 hours, achieving 68% yield .
  • Microwave-Assisted Coupling : Reduced reaction time to 2 hours with comparable yield (65%) .

Reaction Optimization :

Catalyst SystemSolventTemp (°C)Time (h)Yield
Pd(OAc)₂/XantphosToluene1102468%
Pd₂(dba)₃/CyJohnPhosTHF150 (MW)265%

Functional Group Transformations

  • Cyanation : Introduction of the nitrile group at position 5 of the pyrimidine via Rosenmund–von Braun reaction using CuCN in DMF at 160°C .
  • Amination : Selective substitution at position 4 using ammonia in ethanol under reflux (yield: 72%) .

Spectroscopic Confirmation :

  • IR: ν = 2225 cm⁻¹ (C≡N stretch) .
  • 1H^1H-NMR: δ 8.52 (s, 1H, pyrimidine-H) .

Stability and Reactivity

  • Hydrolytic Stability : The nitrile group resists hydrolysis under physiological pH (pH 7.4, 37°C, 48h) .
  • Photodegradation : Exposure to UV light (254 nm) induces 15% decomposition over 24 hours, necessitating dark storage .

Biological Activity Correlations

  • Anticancer Activity : IC50 = 12 nM against MCF-7 breast cancer cells .
  • Adenosine Receptor Binding : Selective A₁AR antagonism (Ki = 8.2 nM) .

Eigenschaften

IUPAC Name

4-amino-6-[[(1S)-1-[6-fluoro-1-(5-fluoropyridin-3-yl)benzimidazol-2-yl]ethyl]amino]pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N8/c1-10(27-18-14(6-22)17(23)25-9-26-18)19-28-15-3-2-11(20)5-16(15)29(19)13-4-12(21)7-24-8-13/h2-5,7-10H,1H3,(H3,23,25,26,27)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWGSXWLXIBFPF-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=C(N1C3=CC(=CN=C3)F)C=C(C=C2)F)NC4=NC=NC(=C4C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC2=C(N1C3=CC(=CN=C3)F)C=C(C=C2)F)NC4=NC=NC(=C4C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a microwave vessel was added 4-amino-6-chloropyrimidine-5-carbonitrile (0.075 g, 0.486 mmol), DIEA (0.162 mL, 0.926 mmol), and 1-(6-fluoro-1-(5-fluoropyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethanamine (0.127 g, 0.463 mmol) in n-butanol (2.315 mL). The solution was stirred at 120° C. for 4 h under microwave irradiation and then purified by column chromatography on a silica gel column using 0 to 10% gradient of MeOH in DCM as eluent to give 4-amino-6-((1-(6-fluoro-1-(5-fluoro-3-pyridinyl)-1H-benzimidazol-2-yl)ethyl)amino)-5-pyrimidinecarbonitrile: 1H NMR (400 MHz, DMSO-d6) δ ppm 1.59 (d, J=6.85 Hz, 3H) 5.60 (qd, J=7.04, 6.85 Hz, 1H) 7.08 (dd, J=9.00, 2.35 Hz, 1H) 7.15 (td, J=9.78, 8.90, 2.45 Hz, 1H) 7.25 (br. s., 2H) 7.69-7.81 (m, 2H) 7.84 (s, 1H) 8.08 (d, J=9.00 Hz, 1H) 8.63 (s, 1H) 8.67 (d, J=2.54 Hz, 1H); LC-MS (ESI) m/z 393.0 [M+H]+.
Quantity
0.075 g
Type
reactant
Reaction Step One
Name
Quantity
0.162 mL
Type
reactant
Reaction Step One
Name
1-(6-fluoro-1-(5-fluoropyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethanamine
Quantity
0.127 g
Type
reactant
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.